Core Chemical Identity and Physical Characteristics
Core Chemical Identity and Physical Characteristics
An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-3-methylbutane
This guide offers a comprehensive technical examination of 1,2-dichloro-3-methylbutane, a vicinal dichlorinated hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior, synthesis, and handling. We will explore its structural properties, spectroscopic signature, core reactivity, and the practical methodologies required for its synthesis and subsequent reactions, ensuring a self-validating system of scientific integrity.
1,2-Dichloro-3-methylbutane is a halogenated alkane characterized by two chlorine atoms on adjacent (vicinal) carbons.[1][2] Its structure, featuring an isopropyl group, influences its reactivity, particularly in elimination reactions. A summary of its fundamental properties is presented below.
Table 1: Physical and Chemical Properties of 1,2-Dichloro-3-methylbutane
| Property | Value | Source |
| IUPAC Name | 1,2-dichloro-3-methylbutane | PubChem[3] |
| CAS Number | 600-10-2 | NIST[4], PubChem[3] |
| Molecular Formula | C₅H₁₀Cl₂ | NIST[4], PubChem[3] |
| Molecular Weight | 141.04 g/mol | Pharmaffiliates[5], ECHEMI[6] |
| Boiling Point | 144 °C (417.15 K) | Stenutz[7], NIST[8] |
| Density | 1.092 g/mL | Stenutz[7] |
| Canonical SMILES | CC(C)C(CCl)Cl | PubChem[3] |
| InChIKey | FZGIQPIBNIFFDG-UHFFFAOYSA-N | NIST[4], PubChem[3] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of 1,2-dichloro-3-methylbutane relies on a combination of spectroscopic techniques. The asymmetry of the molecule results in a distinct spectral fingerprint.
-
¹³C NMR Spectroscopy : Due to the lack of internal symmetry, all five carbon atoms in the molecule are chemically distinct and should produce five unique signals in a ¹³C NMR spectrum.[3][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum is predicted to be complex. The presence of a chiral center at C2 results in the diastereotopicity of the protons on the adjacent CH₂Cl group and the methyls of the isopropyl group. This leads to more complex splitting patterns than simple first-order analysis might suggest.
-
Mass Spectrometry : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak will appear as a cluster at m/z 140 (for ³⁵Cl₂), 142 (for ³⁵Cl³⁷Cl), and 144 (for ³⁷Cl₂), with relative intensities of approximately 9:6:1. Common fragmentation pathways for alkyl halides include the loss of a chlorine radical (M-35/37) and the loss of hydrogen chloride (M-36).
-
Gas Chromatography : The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been determined for 1,2-dichloro-3-methylbutane on a non-polar column. Values of 838 at 50°C and 843 at 70°C are reported.[3][10]
Synthesis and Chemical Reactivity
The chemical behavior of 1,2-dichloro-3-methylbutane is dominated by the presence of two vicinal chlorine atoms, making it a prime substrate for elimination reactions.
Synthesis via Electrophilic Addition
The most direct and common synthesis route for vicinal dihalides is the electrophilic addition of a halogen across an alkene double bond.[1][2] In this case, 1,2-dichloro-3-methylbutane is synthesized by the reaction of gaseous chlorine with 3-methyl-1-butene, typically in an inert solvent like dichloromethane to prevent the participation of the solvent in the reaction.[11] The reaction proceeds through a cyclic chloronium ion intermediate, which results in the anti-addition of the two chlorine atoms.[12]
Caption: Synthesis of 1,2-dichloro-3-methylbutane.
Core Reactivity: Dehydrohalogenation
1,2-dichloro-3-methylbutane readily undergoes elimination reactions when treated with a strong base, a process known as dehydrohalogenation.[13] This E2 (elimination, bimolecular) reaction involves the removal of a proton and a chlorine atom from adjacent carbons to form an alkene.[11] Given the structure of 1,2-dichloro-3-methylbutane, the initial elimination can produce two primary products: 1-chloro-3-methyl-1-butene or 2-chloro-3-methyl-1-butene. Further treatment with a strong base can induce a second dehydrohalogenation, potentially leading to the formation of 3-methyl-1,2-butadiene (an allene) or 3-methyl-1-butyne.[11][14]
Caption: Dehydrohalogenation pathways.
Experimental Protocols
The following protocols are provided as exemplary methodologies. All work with chlorinated hydrocarbons should be performed in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via Chlorination of 3-methyl-1-butene
-
Objective : To synthesize 1,2-dichloro-3-methylbutane.
-
Causality : This protocol utilizes the reliable electrophilic addition mechanism. Dichloromethane is chosen as an inert solvent to maximize the yield of the desired vicinal dichloride. The reaction is run at a low temperature to control the exothermicity and minimize side reactions.
-
Methodology :
-
Dissolve 3-methyl-1-butene (1.0 eq) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C using an ice bath.
-
Bubble chlorine gas (Cl₂) (approx. 1.0-1.1 eq) slowly through the stirred solution. Monitor the reaction progress by observing the disappearance of the yellow-green chlorine color.
-
Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature.
-
Quench the reaction by washing the organic layer with a 10% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via fractional distillation to obtain pure 1,2-dichloro-3-methylbutane.
-
Protocol 2: Dehydrohalogenation to Chloroalkenes
-
Objective : To generate chloroalkene products from 1,2-dichloro-3-methylbutane.
-
Causality : This protocol employs a strong base (potassium hydroxide) in an alcoholic solvent to promote the E2 elimination pathway. Heating the reaction mixture provides the necessary activation energy for the elimination to occur.[15]
-
Methodology :
-
Prepare a solution of potassium hydroxide (2.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 1,2-dichloro-3-methylbutane (1.0 eq) to the ethanolic KOH solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using gas chromatography or TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of chloroalkenes.
-
Further purification and separation of isomers can be achieved by preparative gas chromatography or careful fractional distillation.
-
Safety, Handling, and Storage
As a chlorinated hydrocarbon, 1,2-dichloro-3-methylbutane requires careful handling to minimize exposure and risk.[16]
-
Handling : All manipulations should be conducted within a well-ventilated chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[17]
-
Hazards : Chlorinated hydrocarbons can cause irritation to the skin, eyes, and respiratory system.[16] Long-term exposure to this class of compounds may pose additional health risks, and they should be handled as potentially toxic.[20] The substance may be flammable; keep away from heat, sparks, and open flames.[17][18]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Ensure the storage area is segregated from ignition sources.[18]
References
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National Institute of Standards and Technology. (n.d.). 1,2-Dichloro-3-methylbutane. NIST Chemistry WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,2-Dichloro-3-methylbutane (CAS 600-10-2). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1,2-Dichloro-3-methylbutane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-3-methylbutane. PubChem Compound Database. Retrieved from [Link]
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Wiley. (n.d.). 1,2-Dichloro-3-methyl-butane. SpectraBase. Retrieved from [Link]
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Agilent Technologies. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,2-Dichloro-3-methylbutane - Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
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JoVE. (2025). Preparation of Alkynes: Dehydrohalogenation. Journal of Visualized Experiments. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Dihalides. Retrieved from [Link]
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Stenutz, R. (n.d.). 1,2-dichloro-3-methylbutane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-3-methylbutane. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,2-Dichloro-3-methylbutane - Phase change data. NIST Chemistry WebBook. Retrieved from [Link]
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Britannica. (2026). Vicinal dihalide. In Encyclopædia Britannica. Retrieved from [Link]
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Quora. (2017). What are vicinal dihalides?. Retrieved from [Link]
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Korovina, N. (2020). Electrophilic addition reactions - vicinal dihalide and halohydrin formation. YouTube. Retrieved from [Link]
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Chem Service. (2014). SAFETY DATA SHEET - Chlorinated Hydrocarbons Mixture-8121. Retrieved from [Link]
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EPA Victoria. (2025). Chlorinated hydrocarbons (CHCs). Retrieved from [Link]
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Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]
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McGraw Hill. (n.d.). CHLORINATED HYDROCARBON PESTICIDES. AccessMedicine. Retrieved from [Link]
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CHEM 253 Winter 2003 Experiment #3 Dehydrohalogenation of 1-chloro-2-methylbutane. (n.d.). Retrieved from [Link]
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